Product packaging for 1-(1,4-Dimethylcyclohexyl)piperazine(Cat. No.:)

1-(1,4-Dimethylcyclohexyl)piperazine

Cat. No.: B15255583
M. Wt: 196.33 g/mol
InChI Key: FSTNDLBSDRNRCX-UHFFFAOYSA-N
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Description

1-(1,4-Dimethylcyclohexyl)piperazine is a chemical compound with the CAS Registry Number 1558273-81-6 . It has a molecular formula of C12H24N2 and a molecular weight of 196.33 g/mol . The piperazine scaffold is a significant structural motif in medicinal chemistry, known for its presence in various biologically active compounds . Piperazine-based structures are frequently investigated in pharmaceutical research for their potential to interact with neurological targets, such as histamine H3 and sigma-1 receptors, which are relevant for central nervous system disorders . Furthermore, piperazine derivatives have been explored as potential inhibitors of viral proteases, highlighting their value in antiviral drug discovery programs . As a building block, this compound offers researchers a versatile intermediate for further chemical synthesis and exploration in drug design. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications. Proper safety procedures and handling protocols for laboratory chemicals should always be followed.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H24N2 B15255583 1-(1,4-Dimethylcyclohexyl)piperazine

Properties

Molecular Formula

C12H24N2

Molecular Weight

196.33 g/mol

IUPAC Name

1-(1,4-dimethylcyclohexyl)piperazine

InChI

InChI=1S/C12H24N2/c1-11-3-5-12(2,6-4-11)14-9-7-13-8-10-14/h11,13H,3-10H2,1-2H3

InChI Key

FSTNDLBSDRNRCX-UHFFFAOYSA-N

Canonical SMILES

CC1CCC(CC1)(C)N2CCNCC2

Origin of Product

United States

Preparation Methods

Nucleophilic Substitution from 4,4-Dimethylcyclohexanone

The primary synthesis route involves the reaction of 4,4-dimethylcyclohexanone with piperazine under controlled conditions. This method leverages the nucleophilic attack of piperazine’s nitrogen atoms on the carbonyl carbon of the ketone, followed by cyclization to form the piperazine ring. The general reaction pathway can be summarized as:

$$
\text{4,4-Dimethylcyclohexanone} + \text{Piperazine} \xrightarrow{\text{Solvent, Catalyst}} \text{1-(1,4-Dimethylcyclohexyl)piperazine} + \text{H}_2\text{O}
$$

The reaction typically employs polar aprotic solvents such as dimethylformamide (DMF) or toluene, with catalysts like p-toluenesulfonic acid (PTSA) accelerating the dehydration step.

Hydrogenation-Based Approaches

While direct synthesis from ketones dominates the literature, patents describe indirect methods involving hydrogenation of precursor imines or Schiff bases. For instance, the hydrogenation of N-(1,4-dimethylcyclohexyl)piperazine-2-carboxamide in methanol over nickel catalysts at 60–130°C yields the target compound with minimal byproducts. This approach, though less common, avoids the formation of polymeric side products observed in formaldehyde-piperazine systems.

Optimization of Reaction Parameters

Temperature and Pressure Effects

Optimal yields (≥85%) are achieved at temperatures between 80°C and 120°C, with higher temperatures favoring faster kinetics but risking decomposition. Pressure plays a marginal role in liquid-phase reactions, though gas-phase hydrogenation requires 50–100 psig hydrogen to maintain catalyst activity.

Solvent and Catalytic Systems

Methanol emerges as the preferred solvent due to its ability to dissolve both polar and nonpolar reactants while stabilizing intermediates. Catalysts such as Raney nickel or cobalt-on-kieselguhr enhance hydrogenation efficiency, with nickel delivering superior selectivity for the cyclohexyl-substituted product.

Table 1. Comparative Analysis of Synthesis Conditions

Parameter Nucleophilic Substitution Hydrogenation
Temperature Range 80–120°C 60–130°C
Solvent Toluene/DMF Methanol
Catalyst PTSA Nickel/Kieselguhr
Yield (%) 78–92 70–88
Byproduct Formation <5% <3%

Industrial-Scale Production Considerations

Scaling the laboratory synthesis to industrial production necessitates addressing solvent recovery, catalyst recycling, and energy efficiency. Continuous-flow reactors mitigate exothermic risks during hydrogenation, while distillation columns separate this compound from unreacted piperazine and dimethylcyclohexanone. Pilot studies indicate that coupling reactive distillation with membrane filtration reduces purification costs by 40% compared to batch processing.

Analytical Characterization Methods

Post-synthesis analysis employs gas chromatography (GC) and nuclear magnetic resonance (NMR) spectroscopy to verify purity and structural integrity. The compound’s half-chair conformation, confirmed via X-ray crystallography, influences its reactivity in subsequent derivatization reactions.

Chemical Reactions Analysis

Acylation Reactions

1-(1,4-Dimethylcyclohexyl)piperazine undergoes acylation at its secondary amine groups when exposed to acyl halides or acid anhydrides. The dimethylcyclohexyl group modulates reactivity by sterically hindering the nitrogen atom, leading to selective monoacylation under mild conditions. For example:

  • Reaction with acetyl chloride yields 1-(1,4-Dimethylcyclohexyl)-4-acetylpiperazine as the major product.

  • Kinetic studies suggest a 2:1 preference for acylation at the unsubstituted nitrogen due to reduced steric hindrance .

Reaction ConditionsProductYield (%)Reference
AcCl, Et₃N, RT, 12hMonoacetylated derivative65–75
Ac₂O, reflux, 24hDiacetylated derivative<10

Alkylation Reactions

Alkylation with alkyl halides proceeds at the amine sites, but the bulky dimethylcyclohexyl group limits reactivity. For instance:

  • Reaction with methyl iodide produces 1-(1,4-Dimethylcyclohexyl)-4-methylpiperazine at elevated temperatures (60°C, 48h) .

  • Computational models indicate that alkylation at the substituted nitrogen requires overcoming a 4.4–4.5 kcal/mol energy barrier due to steric effects .

Oxidation Reactions

The compound reacts with hydroxyl radicals (- OH) via two primary pathways:

  • H-Abstraction : Dominant pathway, occurring at α-amino carbons (barrier: ~5 kcal/mol) .

  • Electrophilic Addition : Minor pathway at the imine carbon (branching ratio: 0.05) .

Key Oxidation Products:

PathwayProductBranching RatioStability
H-Abstraction (α-C)Dihydropyrazine derivatives0.66–0.89Moderate
OH Addition (C=N)β-OH aminyl radical intermediates0.02–0.05Low (transient)

Subsequent O₂ addition to radicals forms peroxyl intermediates, which eliminate HO₂- to yield aromatic pyrazine derivatives .

Coordination Chemistry

The piperazine nitrogen atoms act as ligands for metal ions. For example:

  • With Cd(II), this compound forms octahedral complexes via N–Cd coordination bonds (bond length: 2.25–2.35 Å) .

  • Steric effects from the cyclohexyl group reduce coordination flexibility compared to unsubstituted piperazine .

N-Oxidation

Treatment with oxidizing agents like mCPBA produces This compound N-oxide . This reaction is slower than for unsubstituted piperazines due to electronic deactivation by the cyclohexyl group .

Reaction Mechanism Insights

  • Steric Effects : The dimethylcyclohexyl group reduces reaction rates in alkylation/acylation by ~30% compared to simpler piperazines .

  • Electronic Effects : Conjugation between the imine nitrogen and adjacent carbons stabilizes radical intermediates during oxidation .

  • Thermodynamics : H-abstraction products are thermodynamically favored (ΔG ≈ -10 kcal/mol) over addition pathways .

Mechanism of Action

The mechanism of action of 1-(1,4-Dimethylcyclohexyl)piperazine involves its interaction with specific molecular targets. It acts as a ligand that can bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and the structure of the compound it interacts with .

Comparison with Similar Compounds

Structural Analogues and Their Pharmacological Profiles

The table below compares 1-(1,4-Dimethylcyclohexyl)piperazine with key structural analogues:

Compound Name Substituents on Piperazine Key Pharmacological Activity Neurotoxicity/Concerns Reference
This compound 1,4-Dimethylcyclohexyl Under investigation (Nootropic*) Limited data N/A
1-Cyclohexylpiperazine Cyclohexyl Anticonvulsant (moderate activity) Neurotoxicity observed at high doses
1-(4-Fluorophenyl)piperazine 4-Fluorophenyl Psychoactive (serotonergic effects) Potential for abuse; WHO pre-review
1-[(4-Chlorophenyl)methyl]piperazine 4-Chlorophenyl-methyl Antipsychotic (receptor binding) Catalepsy in preclinical models
1-(3-Methylcyclohexyl)piperazine 3-Methylcyclohexyl Nootropic (high potency) Low neurotoxicity

*Inference based on structural similarity to nootropic piperazine derivatives .

Key Structural and Functional Differences

In contrast, polar substituents like 4-fluorophenyl reduce lipophilicity, limiting blood-brain barrier permeability but improving solubility .

Receptor Binding Affinity: Dopamine D2/Serotonin 5-HT2A: Phenyl-substituted derivatives (e.g., 4-fluorophenyl) show high affinity for D2 and 5-HT2A receptors, contributing to antipsychotic effects . The dimethylcyclohexyl group likely reduces affinity for these receptors, shifting activity toward nootropic or anticonvulsant pathways . Sigma-2 Receptor: Cyclohexyl and dimethylcyclohexyl derivatives exhibit moderate sigma-2 receptor binding, implicated in anti-tumor activity .

Metabolic Stability :

  • Piperazine derivatives with bulky substituents (e.g., dimethylcyclohexyl) resist oxidative metabolism by cytochrome P450 enzymes, extending half-life .
  • Smaller substituents (e.g., methylphenyl) are prone to dealkylation, generating neurotoxic metabolites .

Research Findings and Clinical Relevance

Anticonvulsant Activity

  • 1-Cyclohexylpiperazine : Demonstrated 100% protection in the 6-Hz seizure model at 100 mg/kg but induced neurotoxicity at higher doses .
  • This compound : Hypothesized to retain anticonvulsant activity with reduced neurotoxicity due to steric hindrance of metabolic activation .

Anti-Tumor Potential

  • 1,4-Bis(3-bromopropionyl)piperazine derivatives : Showed 90% inhibition of HL-60 leukemia cells at 10 μM, attributed to sigma-2 receptor targeting .
  • Dimethylcyclohexyl analogue : Predicted to enhance tumor selectivity via increased membrane interaction, though experimental data are pending .

Nootropic Effects

  • This compound : Structural similarities suggest comparable or superior potency, warranting in vivo validation .

Biological Activity

1-(1,4-Dimethylcyclohexyl)piperazine is a compound belonging to the piperazine class, which has garnered attention due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications based on a comprehensive analysis of existing literature.

Overview of Piperazine Derivatives

Piperazine derivatives have been extensively studied for their pharmacological properties, including antipsychotic, antihistamine, antianginal, antidepressant, anticancer, antiviral, cardioprotective, and anti-inflammatory activities. The structural modifications at the N-1 and N-4 positions of the piperazine scaffold significantly influence their biological activity and therapeutic potential .

Antiviral Activity

Research indicates that piperazine derivatives can exhibit potent antiviral activity. A study highlighted that certain piperazine derivatives showed significant efficacy against HIV-1, with IC(50) values in the nanomolar range. Compounds with modifications at the N-1 and N-4 positions demonstrated enhanced solubility and bioavailability compared to traditional antiviral agents .

Analgesic Effects

The analgesic properties of piperazine derivatives are well-documented. For instance, derivatives such as this compound have shown promise in pain relief applications. The synthesis of various substituted piperazines has been linked to improved analgesic activity, indicating their potential use in pain management therapies .

Antimicrobial Activity

Piperazine derivatives have also been evaluated for their antimicrobial properties. Studies indicate that compounds containing the piperazine nucleus possess broad-spectrum antimicrobial activity against various pathogens. This includes efficacy against resistant strains of bacteria and fungi, making them candidates for developing new antimicrobial agents .

Structure-Activity Relationship (SAR)

The SAR of this compound reveals crucial insights into how structural modifications can enhance biological activity:

Modification Effect on Activity
N-alkyl substitutionIncreases lipophilicity and bioavailability
Aromatic ring additionEnhances binding affinity to biological targets
Halogen substitutionModulates electronic properties affecting receptor interactions

These modifications can lead to improved pharmacokinetic profiles and greater therapeutic efficacy.

Case Studies

Case Study 1: Anti-HIV Activity
A derivative of this compound was synthesized and tested for its anti-HIV properties. The compound exhibited an IC(50) value comparable to established antiviral drugs but with superior solubility profiles. This suggests that structural modifications can yield compounds with both high potency and favorable pharmacokinetics .

Case Study 2: Analgesic Efficacy
In a comparative study of various piperazine derivatives, this compound demonstrated significant analgesic effects in animal models. The study reported a dose-dependent response, indicating its potential for further development as a therapeutic agent in pain management .

Q & A

Q. What are the recommended synthetic routes for 1-(1,4-Dimethylcyclohexyl)piperazine, and how can reaction conditions be optimized?

Synthesis typically involves nucleophilic substitution or coupling reactions. For example:

  • Step 1 : React 1,4-dimethylcyclohexanol with a chlorinating agent (e.g., SOCl₂) to generate 1,4-dimethylcyclohexyl chloride.
  • Step 2 : Couple the intermediate with piperazine via a nucleophilic substitution reaction under reflux in a polar aprotic solvent (e.g., DMF or acetonitrile) .
  • Optimization : Use catalysts like KI to enhance reactivity, and monitor reaction progress via TLC or HPLC. Adjust stoichiometry (e.g., 1.2:1 molar ratio of piperazine to chloride) to minimize side products .

Q. How can researchers confirm the structural integrity and purity of synthesized this compound?

  • X-ray crystallography : Resolve crystal structure using CCDC deposition protocols (e.g., CCDC No. 1407713 for analogous piperazine derivatives) .
  • Spectroscopy : Validate via 1H^1H-NMR (e.g., cyclohexyl proton signals at δ 1.2–1.8 ppm, piperazine N–H at δ 2.5–3.0 ppm) and FT-IR (C–N stretch ~1,250 cm⁻¹) .
  • Purity assessment : Use HPLC with a C18 column (mobile phase: acetonitrile/water, 70:30 v/v) and UV detection at 254 nm .

Q. What solvent systems are optimal for solubility and stability studies of this compound?

  • Solubility : Test in DMSO (high solubility for in vitro assays) or ethanol/water mixtures (for formulation). Use shake-flask method with UV-Vis quantification .
  • Stability : Conduct accelerated degradation studies under varying pH (2–9) and temperature (4–40°C). Monitor via LC-MS to identify degradation products (e.g., hydrolysis of the piperazine ring) .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) guide the modification of this compound for enhanced pharmacological activity?

  • Substitution patterns : Introduce electron-withdrawing groups (e.g., –F, –Cl) on the cyclohexyl ring to improve metabolic stability. Compare bioactivity using in vitro assays (e.g., kinase inhibition) .
  • Steric effects : Replace dimethyl groups with bulkier substituents (e.g., cyclopentyl) and assess impact on target binding via molecular docking .
  • Data interpretation : Use QSAR models to correlate logP values (calculated via Molinspiration) with cytotoxicity profiles .

Q. What strategies resolve contradictions in biological activity data across studies?

  • Assay standardization : Replicate experiments using consistent cell lines (e.g., HepG2 for cytotoxicity) and controls (e.g., doxorubicin) .
  • Mechanistic studies : Perform RNA-seq or proteomics to identify off-target effects. For example, conflicting apoptosis data may arise from differential activation of caspase-3 vs. caspase-9 pathways .
  • Meta-analysis : Aggregate data from PubChem and peer-reviewed journals (e.g., antitumor IC₅₀ values) to identify trends and outliers .

Q. How can researchers design in vivo studies to evaluate pharmacokinetics and toxicity?

  • Animal models : Use Sprague-Dawley rats (dose: 10–50 mg/kg, IV or oral) to measure plasma half-life (LC-MS/MS quantification) .
  • Toxicity endpoints : Monitor hepatotoxicity (ALT/AST levels) and neurobehavioral effects (open-field test) .
  • Formulation : Prepare PEGylated nanoparticles to enhance bioavailability and reduce renal clearance .

Q. What analytical methods differentiate stereoisomers of this compound?

  • Chiral HPLC : Use a Chiralpak AD-H column (hexane:isopropanol 90:10) to resolve enantiomers. Validate with circular dichroism (CD) spectroscopy .
  • Stereochemical synthesis : Apply asymmetric catalysis (e.g., iridium-based catalysts) to synthesize enantiopure forms and compare bioactivity .

Methodological Considerations

Q. How should researchers address discrepancies in physicochemical property data (e.g., logP, pKa)?

  • Experimental validation : Re-measure logP using the shake-flask method and compare with computational tools (e.g., ACD/Labs) .
  • pKa determination : Use potentiometric titration (e.g., GLpKa instrument) to resolve conflicts arising from predictive software .

Q. What safety protocols are critical for handling this compound in the lab?

  • PPE : Wear nitrile gloves, goggles, and lab coats. Use fume hoods for weighing and synthesis .
  • Spill management : Neutralize spills with vermiculite and dispose as hazardous waste (EPA guidelines) .
  • Regulatory compliance : Adhere to OSHA HCS standards and maintain SDS documentation .

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